molecular formula C16H21F3N2O B13724191 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine

4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine

Cat. No.: B13724191
M. Wt: 314.35 g/mol
InChI Key: VICPOCYGYODCML-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves coupling the piperidine derivative with the phenylamine moiety under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-chlorophenylamine
  • 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-methylphenylamine
  • 4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-nitrophenylamine

Uniqueness

4-(1-Cyclopropylmethylpiperidin-4-yloxy)-3-trifluoromethylphenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C16H21F3N2O

Molecular Weight

314.35 g/mol

IUPAC Name

4-[1-(cyclopropylmethyl)piperidin-4-yl]oxy-3-(trifluoromethyl)aniline

InChI

InChI=1S/C16H21F3N2O/c17-16(18,19)14-9-12(20)3-4-15(14)22-13-5-7-21(8-6-13)10-11-1-2-11/h3-4,9,11,13H,1-2,5-8,10,20H2

InChI Key

VICPOCYGYODCML-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)OC3=C(C=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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